O-(4-fluoro-3-methylbenzyl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

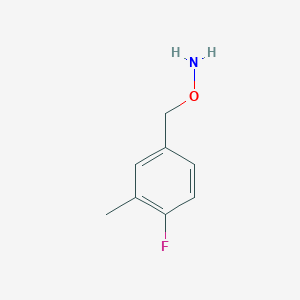

O-(4-fluoro-3-methylbenzyl)hydroxylamine is a chemical compound with the following structure:

This compound

This compound belongs to the class of hydroxylamine derivatives, which have diverse applications in various fields due to their unique reactivity and functional groups. Hydroxylamines contain an -OH group bonded to a nitrogen atom (N-OH).

Preparation Methods

Synthetic Routes:

The synthesis of O-(4-fluoro-3-methylbenzyl)hydroxylamine involves introducing the hydroxylamine group onto the 4-fluoro-3-methylbenzyl moiety. Here are some possible synthetic routes:

-

Direct Hydroxylation:

- React 4-fluoro-3-methylbenzyl chloride with hydroxylamine hydrochloride (NH2OH·HCl) in a suitable solvent (e.g., ethanol).

- The reaction proceeds via nucleophilic substitution, replacing the chloride with the hydroxylamine group.

-

Reductive Amination:

- Start with 4-fluoro-3-methylbenzaldehyde.

- Reduce the aldehyde to the corresponding alcohol using a reducing agent (e.g., sodium borohydride).

- React the alcohol with hydroxylamine hydrochloride to form the desired hydroxylamine.

Industrial Production:

Industrial-scale production methods may involve modifications of the above routes, optimization for yield, and scalability.

Chemical Reactions Analysis

O-(4-fluoro-3-methylbenzyl)hydroxylamine can participate in various reactions:

Oxime Formation:

Hydrazone Formation:

Common reagents include hydroxylamine hydrochloride, aldehydes/ketones, and suitable solvents.

Scientific Research Applications

O-(4-fluoro-3-methylbenzyl)hydroxylamine finds applications in:

Medicinal Chemistry:

Analytical Chemistry:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. the N-OH group likely plays a key role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

While O-(4-fluoro-3-methylbenzyl)hydroxylamine is unique due to its specific substitution pattern, other hydroxylamines (e.g., unsubstituted benzylhydroxylamine) share similar reactivity.

Biological Activity

O-(4-fluoro-3-methylbenzyl)hydroxylamine is a chemical compound belonging to the hydroxylamine class, characterized by its unique substitution pattern that includes a fluorine atom and a methyl group on the benzyl ring. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, notably indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in the catabolism of tryptophan and has been implicated in various pathological processes, including cancer progression and immune regulation. The inhibition of IDO can enhance antitumor immunity and is a promising strategy in cancer therapy.

Table 1: Comparison of Hydroxylamine Derivatives as IDO Inhibitors

| Compound Name | Structure Features | IDO Inhibition Activity |

|---|---|---|

| This compound | Fluorine and methyl substitutions | Potent |

| O-benzylhydroxylamine | Benzyl group without fluorine | Moderate |

| O-(3-chlorobenzyl)hydroxylamine | Chlorine substitution at ortho position | Low |

The unique electronic properties imparted by the fluorine and methyl groups may enhance binding affinity within the active site of IDO, leading to improved inhibitory effects compared to other hydroxylamines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary results indicate that this compound exhibits significant cytotoxicity at micromolar concentrations. For instance, in assays against human leukemia and breast cancer cell lines, it demonstrated IC₅₀ values comparable to established chemotherapeutic agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 (Leukemia) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 8.0 | Cell cycle arrest |

| U-937 (Monocytic Leukemia) | 7.5 | Inhibition of IDO activity |

The mechanism underlying the cytotoxic effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .

The biological activity of this compound can be attributed to its ability to form covalent bonds with active sites on target enzymes. This interaction modifies enzyme activity, potentially leading to altered biochemical pathways within cells. The presence of electron-withdrawing groups like fluorine enhances the electrophilic character of the hydroxylamine moiety, facilitating these interactions.

Case Studies

-

Inhibition of IDO in Tumor Microenvironments :

A study demonstrated that this compound effectively inhibited IDO in tumor microenvironments, resulting in increased levels of tryptophan and enhanced T-cell activation. This mechanism holds promise for improving immune responses against tumors. -

Cytotoxic Effects on Breast Cancer Cells :

In vitro experiments showed that treatment with this compound led to increased apoptosis in MCF-7 cells, with flow cytometry revealing significant activation of caspase pathways indicative of programmed cell death .

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

O-[(4-fluoro-3-methylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C8H10FNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3 |

InChI Key |

KQPBWQPKXPDTMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CON)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.